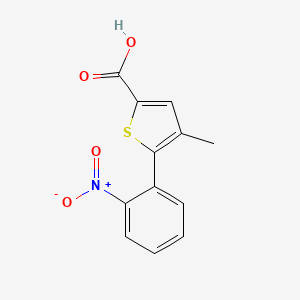![molecular formula C21H18N2O4 B14536622 (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone CAS No. 62163-46-6](/img/structure/B14536622.png)
(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[55]undecane-1,3,5,9-tetrone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of phenyl groups. Common synthetic routes may involve the use of cyclization reactions, amide bond formation, and selective functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their biological activities and use in drug discovery.
Spirocyclic Lactams: Utilized in the synthesis of pharmaceuticals and natural products.
Uniqueness
The uniqueness of (7R,11S)-7,11-Diphenyl-2,4-diazaspiro[55]undecane-1,3,5,9-tetrone lies in its specific spirocyclic structure and the presence of phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62163-46-6 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(7R,11S)-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone |
InChI |
InChI=1S/C21H18N2O4/c24-15-11-16(13-7-3-1-4-8-13)21(18(25)22-20(27)23-19(21)26)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2,(H2,22,23,25,26,27)/t16-,17+ |
InChI Key |
PNNWFTGBXHOPTM-CALCHBBNSA-N |
Isomeric SMILES |
C1[C@@H](C2([C@@H](CC1=O)C3=CC=CC=C3)C(=O)NC(=O)NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C2(C(CC1=O)C3=CC=CC=C3)C(=O)NC(=O)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate](/img/structure/B14536575.png)
![Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide](/img/structure/B14536578.png)
![[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate](/img/structure/B14536582.png)
![2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B14536598.png)
![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)



![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

amino}ethan-1-ol](/img/structure/B14536629.png)
